molecular formula C24H25N5O2S2 B3020518 N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-07-7

N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B3020518
CAS RN: 847402-07-7
M. Wt: 479.62
InChI Key: UNLHJUZANVBNKJ-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their properties. For instance, the first paper discusses the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to produce imidazoline-5-one compounds . The second paper details the synthesis and characterization of a thiazol-2-yl acetamide molecule, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from simple precursors. For example, the synthesis of the imidazoline-5-one compounds mentioned in the first paper involves starting from 4-chlorobenzaldehyde and acetylglycine, followed by cyclization with acetic anhydride . Similarly, the synthesis of the thiazol-2-yl acetamide compound in the second paper was achieved and characterized using various techniques, suggesting a multi-step process that could be analogous to the synthesis of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires detailed analysis using spectroscopic and crystallographic techniques. The second paper provides an example of such an analysis, where the synthesized thiazol-2-yl acetamide molecule was characterized using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystalline structure in the monoclinic space group . These techniques could similarly be applied to determine the molecular structure of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be inferred from their electronic properties. The second paper discusses the chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and molecular electrostatic potential (MEP), which provide insights into the electrophilic and nucleophilic nature of the molecule . These descriptors could be used to predict the types of chemical reactions that N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure and reactivity. The second paper's discussion of thermodynamic properties at different temperatures provides an example of how these properties can be calculated and related to molecular stability . Such analysis would be relevant for understanding the behavior of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide under various conditions.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Compounds similar to N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide have been studied for their antimicrobial activities. For instance, Turan-Zitouni et al. (2005) synthesized derivatives of triazoles and evaluated them for antifungal and antibacterial activity, showing strong antifungal properties against various strains (Turan-Zitouni, Kaplancıklı, Yıldız, Chevallet, & Kaya, 2005).
  • Bayrak et al. (2009) reported the synthesis of 1,2,4-triazoles with significant antimicrobial activity, highlighting the therapeutic potential of these compounds (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Anticancer Activity

  • Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including structures similar to N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and studied them for their anticancer activity. They found that some compounds showed high selectivity and apoptosis-inducing effects in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Synthesis and Characterization

  • The synthesis of these compounds involves complex chemical reactions, as described by Baviskar et al. (2013) in their study on synthesizing thiazolidin-4-one derivatives with potential antimicrobial properties (Baviskar, Khadabadi, & Deore, 2013).

Other Applications

  • The versatility of these compounds extends beyond antimicrobial and anticancer applications, as they are also explored in various heterocyclic syntheses and potential pharmacological uses. For instance, Raslan and Khalil (2003) focused on heterocyclic synthesis containing bridgehead nitrogen atoms, a fundamental aspect of the chemical structure of N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (Raslan & Khalil, 2003).

properties

IUPAC Name

N-cyclohexyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S2/c30-22(25-17-9-3-1-4-10-17)16-32-23-27-26-21(29(23)18-11-5-2-6-12-18)15-28-19-13-7-8-14-20(19)33-24(28)31/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLHJUZANVBNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

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